3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a chemical compound with a unique bicyclic structure. It is known for its distinctive properties and applications in various fields, including organic synthesis and material science. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with two bromine atoms and three methyl groups attached, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. The reaction is carried out under controlled conditions using bromine or other brominating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity and yield .
In industrial settings, the production of this compound may involve more advanced techniques and equipment to scale up the synthesis while maintaining quality and efficiency. The use of continuous flow reactors and automated systems can help achieve consistent results and meet the demands of large-scale production .
Chemical Reactions Analysis
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agents used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Scientific Research Applications
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: The compound is used as a building block for synthesizing more complex molecules.
Material Science: Researchers explore the compound’s properties to develop new materials with enhanced performance characteristics, such as improved thermal stability and mechanical strength.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential as a drug candidate or a biochemical probe.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The bromine atoms and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Camphor: A well-known compound with a similar bicyclic structure but without the bromine atoms.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: The parent compound of this compound, which lacks the bromine atoms but shares the same core structure.
Borneol: Another bicyclic compound with a similar structure, used in traditional medicine and as a precursor for synthesizing other chemicals.
The presence of bromine atoms in this compound makes it unique and imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,4-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-8(2)9(3)4-5-10(8,12)6(11)7(9)13/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXZCNXNSPYHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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